molecular formula C14H23N3OS B5666380 7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane

7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5666380
M. Wt: 281.42 g/mol
InChI Key: ZYYJOUPXMNLLNP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-thia-4-azaspiro[4.5]decane, which is a structural motif found in various synthetic and naturally occurring compounds. This class of compounds has been studied for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives typically involves multi-step organic reactions. For example, Flefel et al. (2017) described the synthesis of new 1-thia-azaspiro[4.5]decane derivatives, derived thiazolopyrimidine, and 1,3,4-thiadiazole compounds, demonstrating the complexity of such syntheses (Flefel et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds often includes spirocyclic systems, characterized by their stability and unique chemical properties. Studies such as those by Parvez et al. (2001) have detailed the crystal structures of related 1-oxa-4-thiaspiro[4.5]decane derivatives, highlighting the various molecular dimensions and bond distances (Parvez et al., 2001).

Chemical Reactions and Properties

1-Thia-4-azaspiro[4.5]decane derivatives participate in various chemical reactions, reflecting their reactivity and potential for functional group modifications. For example, Ogurtsov and Rakitin (2020) developed a method for synthesizing new 8-oxa-2-azaspiro[4.5]decane, indicating the versatility of these compounds in synthetic chemistry (Ogurtsov & Rakitin, 2020).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can vary significantly based on their specific functional groups and stereochemistry. Detailed crystallographic studies, like those conducted by Wen (2002) on related compounds, provide insights into these physical characteristics (Wen, 2002).

Chemical Properties Analysis

The chemical properties of 1-thia-4-azaspiro[4.5]decane derivatives, including their stability, reactivity, and interactions with other molecules, are influenced by their unique spirocyclic structure. Research like that by Toshima et al. (1998), who synthesized spiroacetal enol ethers, demonstrates the potential chemical versatility of these compounds (Toshima et al., 1998).

properties

IUPAC Name

9-[(4-propan-2-ylthiadiazol-5-yl)methyl]-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-11(2)13-12(19-16-15-13)8-17-6-3-4-14(9-17)5-7-18-10-14/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYJOUPXMNLLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2CCCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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